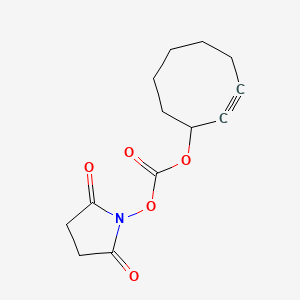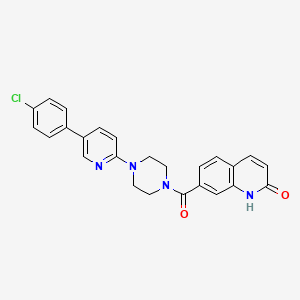
Magl-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magl-IN-16 is a selective and reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of 2-arachidonoylglycerol (2-AG), a neuroprotective endocannabinoid. The compound has shown potential in increasing the levels of 2-AG and exhibits antidepressant effects in mouse models of depression caused by chronic restraint stress .
Méthodes De Préparation
The synthetic routes and reaction conditions for Magl-IN-16 involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic routes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Magl-IN-16 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Magl-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on 2-AG metabolism.
Biology: Investigated for its role in modulating endocannabinoid signaling pathways and its potential therapeutic effects.
Medicine: Explored for its antidepressant effects and potential use in treating neurological and neurodegenerative diseases.
Mécanisme D'action
Magl-IN-16 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby increasing the levels of 2-arachidonoylglycerol. This inhibition leads to a decrease in the hydrolysis of 2-AG into arachidonic acid and glycerol. The molecular targets and pathways involved include the endocannabinoid system, where 2-AG acts as an agonist for cannabinoid receptors 1 and 2 (CB1R and CB2R). The inhibition of MAGL by this compound results in neuroprotective and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Magl-IN-16 is unique compared to other similar compounds due to its high selectivity and reversible inhibition of monoacylglycerol lipase. Similar compounds include:
JZL184: An irreversible MAGL inhibitor with different pharmacokinetic properties.
KML29: Another selective MAGL inhibitor with distinct chemical structure and potency.
SAR127303: A reversible MAGL inhibitor with potential therapeutic applications in pain and inflammation.
This compound stands out due to its reversible inhibition and specific effects on 2-AG levels, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H21ClN4O2 |
|---|---|
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
7-[4-[5-(4-chlorophenyl)pyridin-2-yl]piperazine-1-carbonyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H21ClN4O2/c26-21-7-3-17(4-8-21)20-5-9-23(27-16-20)29-11-13-30(14-12-29)25(32)19-2-1-18-6-10-24(31)28-22(18)15-19/h1-10,15-16H,11-14H2,(H,28,31) |
Clé InChI |
PYHXAEHINZRSNN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)C=CC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


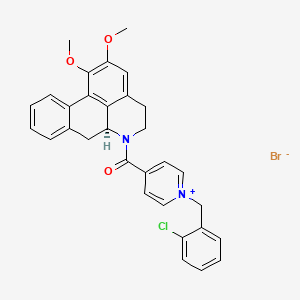
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
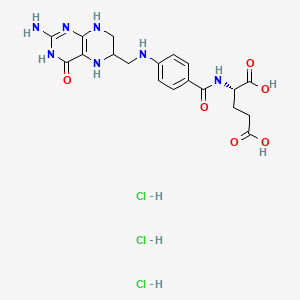

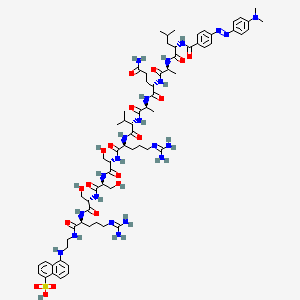

![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)


